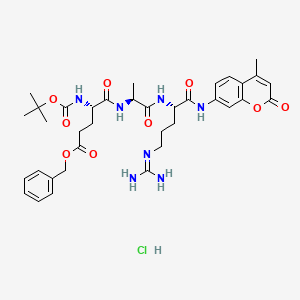
Inhoffen Lythgoe diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Inhoffen Lythgoe diol is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
A formal synthesis of the Inhoffen–Lythgoe diol featuring a novel intermolecular Diels–Alder strategy wherein an intact C (20) stereocentre as part of a diene unit is used to elaborate directly the stereocentres at C (13) and C (17) of the hydrindan ring system of (1), is reported . A synthesis of hortonones A–C has been accomplished from vitamin D 2via the Inhoffen–Lythgoe diol without the use of protective groups .Molecular Structure Analysis
Inhoffen Lythgoe diol is an organic molecule commonly used in chiral selective reactions in organic synthesis. It can be used as a catalyst and a ligand, and has a wide range of applications in the preparation of nitrogen- and sulfur-containing natural products, pharmaceuticals, and material science . Inhoffen Lythgoe Diol Monotosylate contains total 57 bond(s); 27 non-H bond(s), 8 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 nine-membered ring(s), 1 hydroxyl group(s), 1 secondary alcohol(s), and 1 sulfonate(s) (thio-/dithio-) .Chemical Reactions Analysis
A formal synthesis of the Inhoffen–Lythgoe diol featuring a novel intermolecular Diels–Alder strategy wherein an intact C (20) stereocentre as part of a diene unit is used to elaborate directly the stereocentres at C (13) and C (17) of the hydrindan ring system of (1), is reported .Physical And Chemical Properties Analysis
Inhoffen Lythgoe Diol is a key intermediate for the preparation of Vitamin D metabolites and analogs .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Inhoffen Lythgoe diol is an organic molecule commonly used in chiral selective reactions in organic synthesis . It can be used as a catalyst and a ligand .
Preparation of Nitrogen-Containing Natural Products
Inhoffen Lythgoe diol has a wide range of applications in the preparation of nitrogen-containing natural products . These natural products have various applications in pharmaceuticals and other industries .
Preparation of Sulfur-Containing Natural Products
Similarly, Inhoffen Lythgoe diol is also used in the preparation of sulfur-containing natural products . These sulfur-containing compounds are often used in pharmaceuticals and material science .
Vitamin D Side-Chain Construction
Inhoffen Lythgoe diol is used in the Julia–Lythgoe attachment of the vitamin D side chain to a solid-phase linked CD-ring fragment . This process is crucial in the synthesis of vitamin D .
Development of Calcitriol Analogs
The development of analogs of 1α,25-dihydroxyvitamin D3 (calcitriol), the hormonally active metabolite of vitamin D3, is an attractive area for organic synthesis . Inhoffen Lythgoe diol plays a significant role in this process .
Anti-Cancer Research
Inhoffen Lythgoe diol derivatives have shown cytotoxic effects against various cancer types, including cervical cancer, lung cancer, and multiple myeloma . This makes it a promising compound for further investigation in cancer therapy .
Wirkmechanismus
Target of Action
Inhoffen Lythgoe diol is an organic molecule that is commonly used in chiral selective reactions in organic synthesis . It can be used as a catalyst and a ligand, and has a wide range of applications in the preparation of nitrogen- and sulfur-containing natural products, pharmaceuticals, and material science .
Mode of Action
The mode of action of Inhoffen Lythgoe diol primarily involves its role as a catalyst and a ligand in organic synthesis . It is used in chiral selective reactions, which are reactions that preferentially form one enantiomer of a chiral molecule . This property makes it valuable in the synthesis of a wide range of compounds, including nitrogen- and sulfur-containing natural products, pharmaceuticals, and materials for science .
Biochemical Pathways
Inhoffen Lythgoe diol is involved in various biochemical pathways due to its role in organic synthesis . It is used in the synthesis of a wide range of compounds, affecting the biochemical pathways associated with these compounds . For instance, it has been used in the synthesis of calcitroic acid, a deactivated form of the physiologically active vitamin D3 metabolite calcitrol .
Result of Action
The result of Inhoffen Lythgoe diol’s action is the formation of a wide range of compounds through chiral selective reactions . These compounds can have various molecular and cellular effects depending on their specific structures and properties .
Action Environment
The action of Inhoffen Lythgoe diol can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals . These factors can affect the efficiency of the chiral selective reactions in which Inhoffen Lythgoe diol is used .
Zukünftige Richtungen
Inhoffen Lythgoe diol plays a very important role in the field of asymmetric synthesis. Although it has no direct medical application, it plays an important role in the production and research of many important chemicals . Another research suggests that the Julia–Lythgoe attachment of the vitamin D side chain to a solid-phase linked Inhoffen–Lythgoe diol derived CD-ring fragment is reported .
Eigenschaften
IUPAC Name |
(1R,3aR,4S,7aR)-1-[(2S)-1-hydroxypropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O2/c1-9(8-14)10-5-6-11-12(15)4-3-7-13(10,11)2/h9-12,14-15H,3-8H2,1-2H3/t9-,10-,11+,12+,13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBPRYXDIHQLGH-NAWOPXAZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCC2C1(CCCC2O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)[C@H]1CC[C@@H]2[C@@]1(CCC[C@@H]2O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Inhoffen Lythgoe diol | |
Q & A
Q1: What is the significance of the Inhoffen-Lythgoe diol in vitamin D chemistry?
A1: The Inhoffen-Lythgoe diol serves as a versatile building block for constructing the CD-ring system found in vitamin D and its analogs [, , , , , , , , , ]. Its structure allows for various chemical modifications, enabling the synthesis of a diverse range of vitamin D derivatives with tailored biological properties.
Q2: How is the Inhoffen-Lythgoe diol typically utilized in vitamin D synthesis?
A2: It's frequently employed in a convergent synthetic strategy [, ]. This involves separately synthesizing the A-ring fragment and attaching it to the Inhoffen-Lythgoe diol-derived CD-ring fragment, ultimately leading to the target vitamin D compound.
Q3: Can you provide some specific examples of how the Inhoffen-Lythgoe diol has been used to synthesize biologically active vitamin D analogs?
A3: Certainly! Researchers have successfully synthesized:
- 2,22-Dimethylene analogues of 19-Norcalcitriol: These analogs, designed using the Inhoffen-Lythgoe diol, demonstrated promising activity in binding to the vitamin D receptor (VDR) and displayed enhanced differentiation and transcriptional activity compared to calcitriol [].
- Tacalcitol: A gram-scale synthesis of this vitamin D3 analog was achieved using the Inhoffen-Lythgoe diol as a starting material [].
- (23S,25R)-1α,25-dihydroxyvitamin D3 26,23-lactone: This compound was synthesized via a convergent route involving the Inhoffen-Lythgoe diol and a novel C–D-ring fragment coupling strategy [].
- 23-Fluorinated 25-hydroxyvitamin D3 analogues: The Inhoffen-Lythgoe diol served as a precursor for synthesizing these fluorinated analogs, which exhibited altered metabolism profiles compared to the parent compound [].
Q4: Beyond vitamin D synthesis, are there other applications of the Inhoffen-Lythgoe diol?
A4: Yes, it's also a valuable starting material for synthesizing other natural products. For instance, researchers successfully synthesized (-)-hortonones A-C from the Inhoffen-Lythgoe diol without using protecting groups [].
Q5: What are some challenges associated with the synthesis and use of the Inhoffen-Lythgoe diol?
A5: One challenge lies in controlling the stereochemistry during the synthesis of the diol and subsequent transformations. Achieving high diastereoselectivity is crucial for obtaining the desired isomers of vitamin D analogs []. Additionally, efficient and scalable synthetic routes are essential for producing sufficient quantities of the diol and its derivatives for research and potential therapeutic applications.
Q6: Have there been any studies exploring alternative synthetic routes to the Inhoffen-Lythgoe diol?
A6: Yes, researchers have explored a novel intermolecular Diels–Alder strategy for a formal synthesis of the Inhoffen-Lythgoe diol, aiming to improve stereochemical control and efficiency [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Mono[2-(perfluorodecyl)ethyl] Sulfate Potassium Salt](/img/structure/B1147213.png)
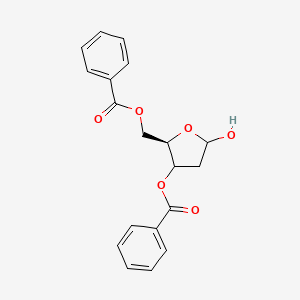

![(2R)-5-[dideuterio(morpholin-4-yl)methyl]-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B1147217.png)
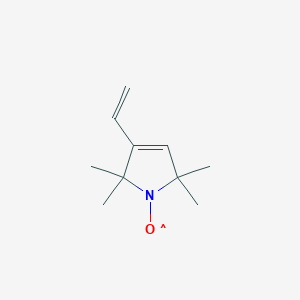

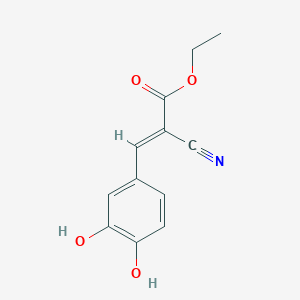
![[2-[5-Acetamido-6-hydroxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate](/img/structure/B1147224.png)
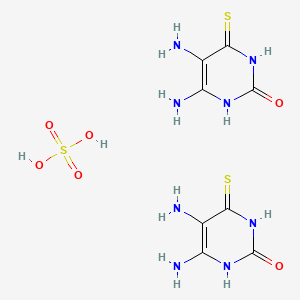
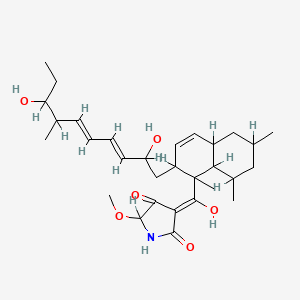
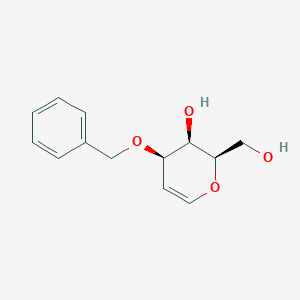
![2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)-4-methylpentanamide](/img/structure/B1147229.png)
